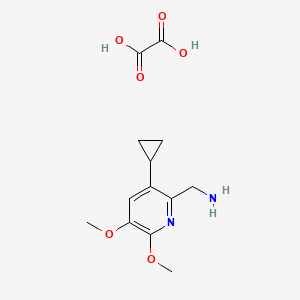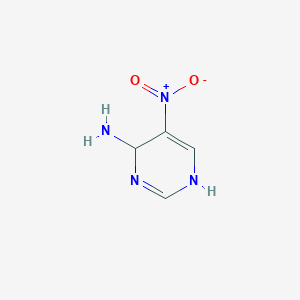
5-Nitro-1,4-dihydropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,4-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are characterized by a pyrimidine ring that has been partially hydrogenated, resulting in a dihydropyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction can be catalyzed by various catalysts such as etidronic acid, which has been shown to be efficient in producing nitro dihydropyrimidine derivatives . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process by reducing reaction times and increasing yields .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
5-Nitro-1,4-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Nitro-1,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Nitro-1,4-dihydropyrimidin-4-amine include:
- 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones
- Quinazolin-4(3H)-ones
- 1,4-Dihydropyridines
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-nitro-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7) |
InChI Key |
KUNWUFOLXNPFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(N=CN1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
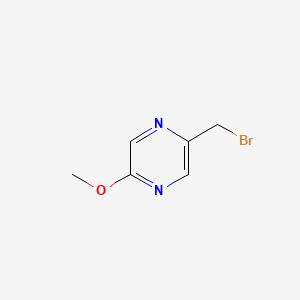
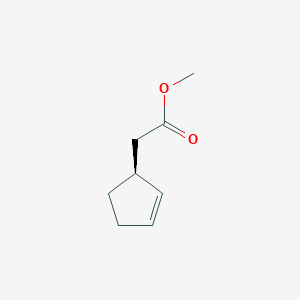
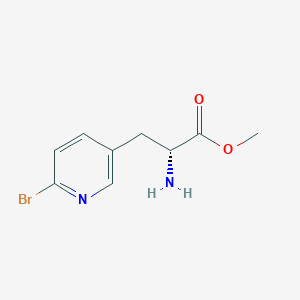
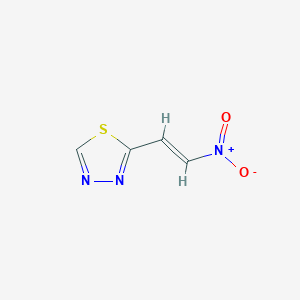
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
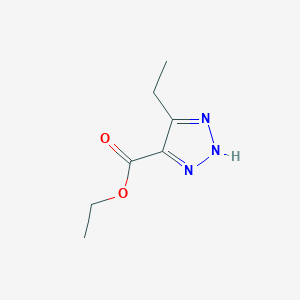
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
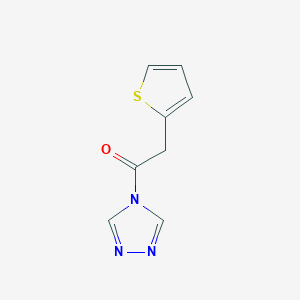
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

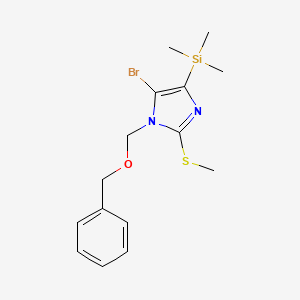
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
